molecular formula C14H22N2O2 B2685044 tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate CAS No. 522602-17-1

tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate

Cat. No.: B2685044
CAS No.: 522602-17-1
M. Wt: 250.342
InChI Key: KLCRVQJTBHIUJK-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This chemical serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. Its structure features both a primary amine group and a tert-butoxycarbonyl (Boc)-protected aromatic amine, making it a crucial intermediate for the synthesis of more complex molecules . The Boc protecting group can be readily removed under mild acidic conditions, revealing the aniline functionality for further derivatization, while the terminal alkyl amine can participate in amide bond formation or other conjugation reactions . With the CAS Registry Number 522602-17-1 , this compound is particularly useful in the design and development of potential active pharmaceutical ingredients (APIs). Researchers utilize it as a key scaffold for creating targeted libraries of compounds. Its primary application lies in its role as a precursor in synthesizing molecules for drug discovery projects, where it can be incorporated to modulate the physicochemical properties or to serve as a linker within a larger molecular architecture. The SMILES notation for this compound is CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCN . Safety and Handling: This chemical is for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling practices are followed and to conduct a comprehensive risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-6-11(7-9-12)5-4-10-15/h6-9H,4-5,10,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCRVQJTBHIUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The unique architecture of this compound, featuring a primary aliphatic amine and a Boc-protected aromatic amine, positions it as a versatile building block for the construction of complex molecular entities. This document details its chemical identifiers, outlines a robust synthetic pathway, explores its diverse applications in drug discovery, presents methods for its analytical characterization, and provides essential safety and handling protocols. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate its effective utilization in the laboratory.

Chemical Identifiers and Physicochemical Properties

tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate is a key synthetic intermediate whose structure allows for selective chemical modifications at two distinct points. The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for the aromatic amine, which can be readily removed under acidic conditions, while the primary aliphatic amine provides a nucleophilic site for a wide range of chemical transformations.

IdentifierValueSource
CAS Number 1566000-13-2[1][2]
IUPAC Name tert-butyl N-[4-(3-aminopropyl)phenyl]carbamateN/A
Molecular Formula C₁₄H₂₂N₂O₂[3]
Molecular Weight 250.34 g/mol [3]
InChIKey KLCRVQJTBHIUJK-UHFFFAOYSA-N[3]
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCN[3]

Chemical Structure:

Chemical structure of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate

Synthesis and Purification

The synthesis of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate can be efficiently achieved through a multi-step sequence starting from commercially available materials. A common and logical approach involves the mono-Boc protection of a suitable diamine precursor. The causality behind this strategy lies in creating a differentially protected intermediate where the two amine groups can be addressed in subsequent, orthogonal synthetic steps.

Proposed Synthetic Workflow

The synthesis hinges on the selective protection of the aromatic amine of 4-(3-aminopropyl)aniline. This selectivity is driven by the lower pKa and reduced nucleophilicity of the aromatic amine compared to the aliphatic amine, although in practice, protecting the more nucleophilic aliphatic amine first followed by modification of the aromatic portion is also a viable strategy. A more controlled synthesis would involve starting with a precursor where one of the functionalities is masked, such as 3-(4-nitrophenyl)propanenitrile.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Purification A 4-(3-aminopropyl)aniline C tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate A->C DCM, TEA, 0 °C to RT B Di-tert-butyl dicarbonate (Boc)₂O B->C D Pure Product C->D Silica Gel Chromatography

Caption: Proposed synthetic workflow for tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate.

Experimental Protocol: Synthesis of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate

This protocol describes a representative procedure for the mono-Boc protection of 4-(3-aminopropyl)aniline. The use of a slight excess of the diamine or careful control of stoichiometry is crucial to minimize the formation of the di-protected byproduct.

  • Reaction Setup: To a solution of 4-(3-aminopropyl)aniline (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (TEA, 1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 0.95 eq) in a minimal amount of DCM and add it dropwise to the cooled solution over 30 minutes. The substoichiometric amount of (Boc)₂O is chosen to favor mono-protection.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Applications in Research and Drug Development

The bifunctional nature of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate makes it an exceptionally valuable building block in the synthesis of targeted therapeutics and complex organic molecules.

  • As a Linker: The molecule's distinct reactive ends allow it to function as a linker, connecting two different molecular fragments. This is particularly useful in the design of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise spacing and orientation between a targeting moiety and a payload are critical.

  • Synthesis of Analog Libraries: The primary amine can be readily functionalized through various reactions such as acylation, alkylation, reductive amination, and urea formation. Subsequent deprotection of the Boc-protected amine reveals a new reactive site for further diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Precursor for Bioactive Molecules: This carbamate is a precursor for synthesizing analogs of biologically important polyamines, which are crucial for cell growth and proliferation.[4] Derivatives are often explored as potential therapeutic agents, particularly in oncology.[4]

G cluster_0 A tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate B Acylation (RCOCl) A->B Amide Synthesis C Reductive Amination (R'CHO, NaBH(OAc)₃) A->C N-Alkylation D Urea Formation (R''NCO) A->D Urea Derivatives E Amido-Aniline B->E Deprotection (TFA) F Alkylamino-Aniline C->F Deprotection (TFA) G Ureido-Aniline D->G Deprotection (TFA)

Caption: Versatile reactions of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate.

Analytical Characterization

Ensuring the purity and identity of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate is critical for its successful application. A combination of analytical techniques is typically employed for comprehensive characterization.

Analytical MethodPrincipleKey AdvantagesTypical Application
HPLC Separation based on polarity.High resolution and quantitative accuracy for non-volatile compounds.Purity assessment and quantification of non-volatile impurities.
GC-MS Separation of volatile compounds based on boiling point, with mass-based identification.High sensitivity and selectivity; excellent for identifying unknown volatile impurities.Detection of residual solvents and volatile byproducts.
qNMR Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.Primary ratio method, high accuracy, non-destructive, no analyte-specific reference standard needed.[5]Absolute purity determination.
Experimental Protocol: Purity Determination by HPLC
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 Reverse-Phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Safety and Handling

Hazard Identification (Inferred)
Hazard ClassStatementGHS Pictogram
Acute Toxicity, Oral Harmful if swallowed.[6]

Skin Sensitization May cause an allergic skin reaction.[6]

Skin Corrosion/Irritation May cause skin irritation.N/A
Eye Damage/Irritation May cause serious eye irritation.N/A
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Conclusion

tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate is a strategically important synthetic building block with significant potential in the field of drug discovery and development. Its dual functionality, combined with the reliable chemistry of the Boc protecting group, provides a powerful platform for the synthesis of diverse and complex molecular architectures. This guide has provided a technical foundation for its synthesis, application, analysis, and safe handling, empowering researchers to leverage its full potential in their scientific endeavors.

References

  • PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). tert-butyl n-[4-(3-aminopropyl)phenyl]carbamate (C14H22N2O2). Retrieved from [Link]

  • Patil, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1464-1475. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 133. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl N-(4-(aminomethyl)phenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of specific quantitative solubility data in public-domain literature, this document synthesizes qualitative information, discusses the underlying chemical principles governing its solubility, and presents a detailed, field-proven experimental protocol for determining thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation processes.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of a chemical compound is a fundamental physicochemical property that significantly influences its application in organic synthesis and pharmaceutical development. For an intermediate like tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate, understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing stable formulations.[1] The molecular structure of this compound, featuring both a polar primary amine and a carbamate group, alongside a non-polar phenyl ring and a tert-butyl group, suggests a nuanced solubility profile that will be explored herein.

Physicochemical Properties of tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate

A foundational understanding of the molecule's properties is essential for predicting and explaining its solubility behavior.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂O₂PubChem[2]
Molecular Weight 250.34 g/mol PubChem[2]
XlogP (Predicted) 2.2PubChem[2]
Hydrogen Bond Donors 2 (amine and carbamate N-H)PubChem[2]
Hydrogen Bond Acceptors 2 (carbonyl and amine)PubChem[2]

The predicted XlogP value of 2.2 indicates a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors points towards potential solubility in polar solvents. The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding will be effective.[1][3]

Solubility Profile: Synthesizing Available Data

While specific, quantitative solubility data for tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate across a wide range of organic solvents is not extensively reported in peer-reviewed literature, qualitative assessments can be made based on its structural features and data from analogous compounds.

A structurally related compound, tert-butyl (3-aminopropyl)carbamate, is reported to be soluble in polar organic solvents.[4] For instance, its solubility in Dimethyl Sulfoxide (DMSO) is noted as 100 mg/mL (573.92 mM), though ultrasonic assistance may be needed.[4] It is also qualitatively described as soluble in solvents like methanol and ethanol.[4]

Based on the structure of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate, a similar trend is expected. The presence of the phenyl ring may slightly decrease polarity compared to its non-aromatic counterpart, potentially influencing its solubility in highly polar solvents like water, where it is expected to be sparingly soluble to insoluble.

Expected Qualitative Solubility:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amine and carbamate groups.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighCan act as hydrogen bond acceptors and have high dielectric constants.
Non-Polar Hexane, TolueneLowLacks favorable interactions with the polar functional groups of the solute.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To empower researchers to generate precise and reliable solubility data, this section details the gold-standard equilibrium shake-flask method.[4] This protocol is designed as a self-validating system to ensure thermodynamic equilibrium is reached, providing trustworthy results.

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Experimental Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A 1. Add Excess Solute to Solvent Vials B 2. Seal Vials & Agitate (e.g., 24-72h at 25°C) A->B C 3. Allow Solids to Settle B->C D 4. Filter Supernatant (e.g., 0.22 µm PTFE filter) C->D E 5. Dilute Aliquot D->E F 6. Quantify Concentration (e.g., HPLC-UV) E->F G Report Data F->G Calculate Solubility (mg/mL or M)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology
  • Preparation of Solutions:

    • Add an excess amount of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate to pre-labeled vials containing a precise volume of the selected organic solvents (e.g., methanol, ethanol, acetonitrile, toluene). The presence of undissolved solid is crucial.[5]

    • As a starting point, aim for a concentration at least 2-3 times higher than the anticipated solubility.

  • Equilibration:

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel systems.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to permit the settling of excess solid.[5]

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to fall within the linear range of the analytical instrument.

    • Quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve with known standards is required for accurate quantification.

  • Data Analysis:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in standard units, such as mg/mL or moles/liter (M).

Causality of Solubility: Intermolecular Interactions

The observed solubility of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate is a direct result of the intermolecular forces between the solute and the solvent molecules.

G cluster_interactions Key Intermolecular Forces Solute tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate Solubility High Solubility Solute->Solubility Favorable Interactions HBond Hydrogen Bonding (Amine/Carbamate with -OH) Solute->HBond Solvent Polar Protic Solvent (e.g., Methanol) Solvent->Solubility Strong Solvation Solvent->HBond Dipole Dipole-Dipole

Caption: Intermolecular forces driving solubility in polar protic solvents.

  • Hydrogen Bonding: The primary amine (-NH₂) and the carbamate N-H group are strong hydrogen bond donors. The carbonyl oxygen (C=O) of the carbamate and the nitrogen atoms are hydrogen bond acceptors. Polar protic solvents like methanol and ethanol can act as both donors and acceptors, leading to strong, favorable interactions that promote dissolution.[3]

  • Dipole-Dipole Interactions: The polar functional groups create a molecular dipole, which can interact favorably with the dipoles of polar aprotic solvents like DMSO or acetonitrile.

  • Van der Waals Forces: The non-polar phenyl and tert-butyl groups interact with non-polar solvents via weaker London dispersion forces. However, these interactions are generally insufficient to overcome the energy required to break apart the crystal lattice of the solid and the cohesive forces within polar solvents, resulting in low solubility in non-polar media.

Conclusion

While quantitative solubility data for tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate remains scarce in the public domain, a thorough understanding of its physicochemical properties allows for reliable qualitative predictions. The presence of multiple polar, hydrogen-bonding functional groups dictates a preference for solubility in polar organic solvents. For researchers requiring precise quantitative data for process optimization and modeling, the detailed shake-flask protocol provided in this guide offers a robust and authoritative methodology. By combining theoretical understanding with rigorous experimental practice, scientists can effectively navigate the challenges of solvent selection in the development and handling of this important synthetic intermediate.

References

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.
  • Quora. How can you determine the solubility of organic compounds?. (2017).
  • BenchChem. An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.
  • Khan Academy. Solubility of organic compounds.
  • PubChem. tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate. National Center for Biotechnology Information.

Sources

Methodological & Application

conjugation reactions using tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Conjugation Protocols using tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate

Executive Summary

This guide details the strategic application of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate (CAS: 1099668-37-5) as a heterobifunctional linker in drug discovery, specifically for PROTAC® (Proteolysis Targeting Chimera) synthesis and Antibody-Drug Conjugates (ADCs).

This molecule features two distinct amine functionalities separated by a phenyl-propyl spacer:

  • A Free Aliphatic Primary Amine: Highly nucleophilic (

    
    ), ready for immediate conjugation.
    
  • A Boc-Protected Aniline: Latent, weakly nucleophilic (

    
     after deprotection), orthogonal to the aliphatic amine.
    

By exploiting the massive reactivity difference between the aliphatic and aromatic amines, researchers can execute controlled, sequential "A-then-B" conjugations without polymerization or cross-linking artifacts.

Chemical Profile & Handling

PropertySpecification
CAS Number 1099668-37-5
Formula

MW 250.34 g/mol
Solubility Soluble in DMSO, DMF, DCM, MeOH. Sparingly soluble in water.
Storage -20°C, Desiccated. Hygroscopic.
Key Feature Orthogonal Reactivity: The Boc group protects the aniline, allowing the aliphatic amine to react first.

Strategic Workflow: The "Order of Operations"

The successful use of this linker relies on the Reactivity Gradient . You must conjugate the aliphatic amine first, deprotect, and then functionalize the aniline.

ConjugationWorkflow Start Linker (1099668-37-5) [Free Aliphatic Amine] Step1 Step 1: Primary Conjugation (NHS Ester / Carboxyl) Start->Step1 pH 7.2-8.0 Inter Intermediate Conjugate [Boc-Protected] Step1->Inter Step2 Step 2: Boc Deprotection (TFA/DCM) Inter->Step2 Acidolysis Active Active Aniline Species [Free Aromatic Amine] Step2->Active Step3 Step 3: Secondary Conjugation (Reductive Amination / Acylation) Active->Step3 pH 4.5-6.0 Final Final Bis-Conjugate (PROTAC / Drug-Linker) Step3->Final

Figure 1: The sequential conjugation workflow ensuring chemoselectivity. The aliphatic amine is reacted first under basic conditions, followed by acid-mediated deprotection and subsequent aniline functionalization.

Protocol 1: Primary Conjugation (Aliphatic Amine)

Objective: Couple the free aliphatic amine to a Target Molecule A (e.g., an E3 ligase ligand or a fluorophore) containing an NHS-ester or Carboxylic Acid.

Mechanism: Nucleophilic acyl substitution. The aliphatic amine is the only nucleophile present.

Reagents:
  • Linker: tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate (1.2 equivalents).

  • Target A-NHS: The NHS-ester activated payload (1.0 equivalent).

  • Buffer: Anhydrous DMF or DMSO (preferred for solubility) with 2% DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Procedure:
  • Dissolution: Dissolve the Target A-NHS ester in anhydrous DMF to a concentration of 10–50 mM.

  • Linker Addition: Add the Linker (1.2 eq) directly to the solution.

  • Base Addition: Add DIPEA (3.0 eq).

    • Why? The aliphatic amine is supplied as a free base, but the reaction generates acid (N-hydroxysuccinimide). DIPEA maintains the amine in a deprotonated, nucleophilic state.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours under nitrogen.

  • Monitoring: Check by LC-MS. Look for the disappearance of the NHS ester mass and appearance of [Target-Linker-Boc] adduct.

    • QC Check: The Boc group is acid-labile. Do not use high concentrations of formic acid in the LC-MS mobile phase if the run is long; use ammonium acetate if possible.

  • Purification: Purify via Reverse-Phase HPLC (C18 column) or Flash Chromatography.

    • Note: Do not use TFA in the purification buffer yet if you want to store the intermediate. Use Formic Acid (0.1%) only if processing immediately, or Ammonium Bicarbonate for stability.

Protocol 2: The "Switch" (Boc Deprotection)

Objective: Remove the tert-butyloxycarbonyl (Boc) group to expose the aniline.

Mechanism: Acid-catalyzed elimination (Acidolysis).

Reagents:
  • Solvent: Dichloromethane (DCM).[1]

  • Acid: Trifluoroacetic Acid (TFA).[2]

  • Scavenger: Triisopropylsilane (TIPS) or water (2.5% v/v).

Step-by-Step Procedure:
  • Preparation: Dissolve the purified [Target-Linker-Boc] intermediate in DCM.

  • Acidification: Add TFA to a final concentration of 20–50% (v/v).

    • Cocktail: DCM:TFA:TIPS (50:47.5:2.5).

  • Reaction: Stir at RT for 30–60 minutes.

    • Visual Cue: Gas evolution (

      
       and isobutylene) may occur.
      
  • Work-up (Critical):

    • Evaporation:[3] Remove volatiles under a stream of nitrogen or rotary evaporation.

    • Co-evaporation: Re-dissolve the residue in DCM or Toluene and evaporate again (2x) to remove residual TFA.

    • Result: The product is now the TFA salt of the aniline .

Protocol 3: Secondary Conjugation (The Aniline)

Objective: React the newly exposed aniline with Target Molecule B (e.g., a Warhead or Protein).

Challenge: Anilines are weak nucleophiles. They react poorly with NHS esters compared to aliphatic amines. Solution: Use Reductive Amination (with aldehydes) or Isocyanates .

Method A: Reductive Amination (Recommended)

Ideal for creating stable C-N bonds without adding extra carbonyl bulk.

  • Dissolution: Dissolve the TFA-salt intermediate in MeOH or DCE (Dichloroethane).

  • Neutralization: Add TEA (Triethylamine) carefully to adjust pH to ~5–6.

    • Note: Do not make it too basic (

      
       pH 7), or the imine formation is slow.
      
  • Aldehyde Addition: Add Target B-Aldehyde (1.2 eq). Stir for 1 hour to form the imine (Schiff base).

  • Reduction: Add Sodium Cyanoborohydride (

    
    , 2.0 eq) or Sodium Triacetoxyborohydride (
    
    
    
    ).
  • Incubation: Stir overnight at RT.

  • Purification: HPLC.

Method B: Acylation with Acid Chlorides/Isocyanates

Use if an amide/urea linkage is required.

  • Solvent: Anhydrous THF or DCM.

  • Base: Pyridine or 2,6-Lutidine (weak bases are preferred to avoid side reactions).

  • Electrophile: Add Target B-Acid Chloride or Isocyanate (1.1 eq).

  • Reaction: The aniline will attack the highly reactive electrophile to form an amide or urea.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Hydrolysis of NHS ester.Ensure solvents are anhydrous . Work quickly.
Premature Boc Loss Acidic impurities in solvent.Use HPLC grade solvents; avoid old chloroform (forms HCl).
No Reaction at Aniline (Step 3) Aniline is protonated (

).
Ensure the TFA salt is neutralized. Aniline

is ~4.6; pH must be >5.
Over-reaction Cross-linking.Use stoichiometry carefully (1:1).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[4]

    • Authoritative source for NHS-ester and reductive amin
  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality. Cell Chemical Biology, 27(8), 998-985.

    • Context for using phenyl-alkyl linkers in degrader synthesis.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

    • Standard protocols for Boc deprotection and aniline handling.
  • PubChem Compound Summary. (2023). tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate.[5] National Center for Biotechnology Information.

    • Verification of chemical structure and properties.

Sources

Application Note: Optimized Reductive Amination of tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the protocol for the mono-alkylation of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate (referred to herein as Linker 1 ). This molecule is a critical building block in medicinal chemistry, particularly for PROTAC® linkers and kinase inhibitors, where it serves as a semi-rigid spacer between an E3 ligase ligand and a warhead.

The Chemoselectivity Challenge

The reaction targets the primary aliphatic amine of Linker 1 while preserving the acid-labile Boc-protected aniline.

  • Target: Primary aliphatic amine (

    
    ).
    
  • Bystander: Boc-protected aniline (Non-nucleophilic, acid-sensitive).

  • Key Risk: Dialkylation (over-alkylation) of the primary amine to form the tertiary amine byproduct.[1][2]

Strategic Solution: Sodium Triacetoxyborohydride (STAB)

We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) as the primary system. Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and exhibits superior selectivity for imines over aldehydes, significantly reducing the formation of alcohol side-products and dialkylated impurities [1, 2].

Mechanistic Workflow

The following diagram illustrates the reaction pathway, highlighting the critical intermediate stabilization by acetic acid which facilitates the hydride transfer.

ReductiveAmination cluster_conditions Reaction Environment Start Linker 1 (Primary Amine) Imine Hemiaminal / Imine Intermediate Start->Imine DCE, AcOH Dehydration Aldehyde Aldehyde (R-CHO) Aldehyde->Imine DCE, AcOH Dehydration ProtonatedImine Iminium Ion (Activated) Imine->ProtonatedImine AcOH (pH ~5-6) Product Secondary Amine (Mono-alkylated) ProtonatedImine->Product STAB (Hydride Transfer) Fast Step SideProduct Tertiary Amine (Dialkylated Impurity) Product->SideProduct Excess Aldehyde + STAB (Slow Step)

Figure 1: Mechanistic pathway for the reductive amination of Linker 1 using STAB.

Standard Protocol: STAB-Mediated Direct Reductive Amination[3]

This "One-Pot" protocol is the industry standard for high-value intermediates. It balances speed with selectivity.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Linker 1 1.0SubstrateLimiting reagent to prevent dialkylation.[3]
Aldehyde 1.0 - 1.1ElectrophileSlight excess ensures conversion; >1.2 eq risks dialkylation.
STAB 1.4 - 1.5ReductantMoisture sensitive; add as a solid.
Acetic Acid 1.0 - 2.0CatalystPromotes imine formation; buffers pH.
DCE 0.1 - 0.2 MSolventAnhydrous preferred. DCM or THF are alternatives.[4][5][6][7]
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Linker 1 (1.0 equiv) and the Aldehyde (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) .

  • Activation: Add Acetic Acid (AcOH, 1.5 equiv).

    • Note: The solution may warm slightly. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

      
      ). This "pre-complexation" period allows the equilibrium to shift toward the imine before the reducing agent is introduced.
      
  • Reduction: Cool the mixture to 0°C (ice bath) if the aldehyde is very reactive; otherwise, maintain RT. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5–10 minutes.

    • Caution: Gas evolution (

      
      ) may occur but is usually minimal compared to 
      
      
      
      .
  • Reaction: Remove the ice bath and stir at RT. Monitor by LC-MS or TLC.

    • Typical Time: 2 to 16 hours.

    • Endpoint: Disappearance of Linker 1 and formation of the product mass [M+H]+.

  • Quench: Carefully add saturated aqueous

    
     solution. Stir vigorously for 15 minutes to neutralize the acetic acid and decompose excess borohydride.
    
    • pH Check: Ensure aqueous layer is pH 8–9.

  • Workup:

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers and wash with Brine .

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure.

  • Purification: The crude material is typically a viscous oil. Purify via flash column chromatography on silica gel.

    • Eluent: DCM/MeOH (95:5 to 90:10) or Hexanes/EtOAc (gradient) depending on the polarity of the R-group.

Alternative Protocol: Two-Step (Indirect) Method

Use this method if the aldehyde is sterically hindered or if dialkylation persists >10% in the standard protocol.

Rationale

By separating imine formation from the reduction step, you eliminate the presence of free aldehyde during the reduction, mathematically preventing dialkylation [3].

Procedure
  • Imine Formation: Dissolve Linker 1 (1.0 equiv) and Aldehyde (1.0 equiv) in anhydrous Methanol (MeOH) .

  • Dehydration: Add activated 3Å Molecular Sieves (pellets or powder). Stir at RT for 4–12 hours (or reflux for 2h if hindered).

    • Check: Confirm imine formation by NMR or IR (disappearance of C=O stretch).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    )  (1.5 equiv) portion-wise.
    
    • Note:

      
       is compatible here because the aldehyde is already consumed (converted to imine).
      
  • Workup: Filter off sieves. Concentrate MeOH. Redissolve residue in EtOAc/Water and perform standard extraction.

Troubleshooting & Optimization Guide

Decision Tree for Condition Selection

DecisionTree Start Start: Reductive Amination of Linker 1 Q1 Is the Aldehyde Sterically Hindered? Start->Q1 Standard Use Standard Protocol (STAB / DCE / AcOH) Q1->Standard No TwoStep Use Two-Step Protocol (MeOH / Sieves / NaBH4) Q1->TwoStep Yes Check Check LCMS: >10% Dialkylation? Standard->Check Optimize2 1. Increase Temp (40°C) 2. Add Lewis Acid (Ti(OiPr)4) TwoStep->Optimize2 Low Conversion Optimize1 1. Reduce Aldehyde to 0.95 eq 2. Dilute reaction (0.05 M) 3. Add STAB slowly Check->Optimize1 Yes Proceed to Workup Proceed to Workup Check->Proceed to Workup No

Figure 2: Decision matrix for optimizing reaction conditions.

Common Issues and Fixes
ProblemProbable CauseCorrective Action
Dialkylation Excess aldehyde or fast reduction kinetics.Switch to Two-Step method. Alternatively, add the aldehyde slowly to the amine/STAB mixture (Inverse Addition).
No Reaction Wet solvent or inactive STAB.STAB degrades with moisture. Use a fresh bottle. Ensure DCE is dry (molecular sieves).
Boc Loss Acid concentration too high or workup too harsh.Ensure AcOH is < 2.0 equiv.[8] Never use TFA or HCl in the workup. Use cold NaHCO3 for quenching.
Aldehyde Reduction Reducing agent reacting with aldehyde before imine forms.[1][6]Increase the "pre-complexation" time (Step 2 of Standard Protocol) to 2 hours before adding STAB.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Irritant. Reacts with water to release hydrogen gas (flammable). Store in a desiccator.

  • 1,2-Dichloroethane (DCE): Toxic and suspected carcinogen. Handle in a well-ventilated fume hood. DCM is a safer alternative if solubility permits.

  • Boc-Linker: Treat as a standard organic intermediate; avoid inhalation of dusts.

References

  • Abdel-Magid, A. F., et al. (1996).[6][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[10]

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride - Applications in Organic Synthesis."

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Protocols."

  • PubChem. "tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate Compound Summary."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Purification of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate (CAS 522602-17-1). As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic building block. This guide moves beyond simple step-by-step instructions to explain the causality behind each experimental choice, ensuring you can adapt and troubleshoot effectively.

Section 1: Core Chemical Principles & Potential Impurities

A robust purification strategy begins with understanding the molecule's inherent properties. Tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate possesses two key functional groups that dictate its behavior:

  • The Acid-Labile Boc Group: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions, under which it will be cleaved to release the free diamine.[1] This instability is a primary consideration during work-up and purification.

  • The Basic Primary Amine: The terminal propyl amine is basic and can interact strongly with acidic stationary phases like silica gel, leading to purification challenges such as peak tailing.

A successful purification scheme must selectively remove common impurities without compromising the integrity of the target molecule.

Commonly Encountered Impurities:

  • Unreacted Starting Material: 4-(3-aminopropyl)aniline (the corresponding diamine).

  • Di-Boc Protected Byproduct: The result of the protecting group reacting with both amine functionalities.

  • Degradation Product: The fully deprotected diamine, resulting from exposure to acidic conditions.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., Dichloromethane, THF, Ethyl Acetate).

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Post-Synthesis Work-up

Question: My initial crude product is contaminated with water-soluble reagents and byproducts. What is the most effective initial clean-up strategy?

Answer: An acid-base liquid-liquid extraction is the most effective method to remove both acidic and basic impurities while isolating your moderately basic product. The strategy hinges on the differential basicity of the aromatic aniline nitrogen (pKa ~4.6) and the aliphatic propyl amine (pKa ~10.7). The Boc-protected aniline is significantly less basic.

The key is to use a mild acidic wash (e.g., dilute NaHSO₄ or citric acid) to protonate and extract the highly basic unreacted diamine starting material into the aqueous phase, while your desired product remains in the organic layer. A subsequent wash with a mild base like sodium bicarbonate (NaHCO₃) solution will remove any acidic byproducts.[2][3] This method is superior to a simple water wash as it actively separates components based on their chemical properties.

Question: I'm observing a persistent emulsion during my aqueous extraction. How can I resolve this?

Answer: Emulsions are common when working with amine-containing compounds in biphasic systems. To break an emulsion, try the following:

  • Add Brine: Addition of a saturated sodium chloride (NaCl) solution increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

Purification by Chromatography

Question: My compound is streaking badly on my silica gel TLC plate and column. What causes this and how can I fix it?

Answer: This is a classic problem caused by the interaction of the basic primary amine with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape (tailing) and often results in incomplete recovery of the product from the column.

Solution: Deactivate the silica gel by adding a small amount of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your eluent system. A concentration of 0.5-1% (v/v) is typically sufficient. The added base will preferentially interact with the acidic sites on the silica, allowing your product to travel through the column unimpeded, resulting in sharp, symmetrical peaks.

Workflow for Optimizing Column Chromatography

Caption: A decision tree for troubleshooting amine streaking in silica gel chromatography.

Question: What is a good starting eluent system for purifying this compound by flash chromatography?

Answer: A gradient system of ethyl acetate in hexanes is a good starting point. However, given the polarity of the compound, you will likely need to add a more polar solvent. A system of 5-10% Methanol in Dichloromethane (DCM) , supplemented with 0.5-1% triethylamine, is often highly effective.

Solvent System ComponentsRoleRationale
Dichloromethane (DCM) Primary Mobile PhaseA moderately polar solvent that effectively dissolves the compound and elutes non-polar impurities.
Methanol (MeOH) Polarity ModifierA polar, protic solvent that competes with the product for binding sites on the silica, facilitating elution.
Triethylamine (Et₃N) Base AdditiveNeutralizes acidic sites on the silica gel to prevent peak tailing and improve resolution.[2]
Final Product Handling & Purity Assessment

Question: My purified product is an oil/waxy solid that is difficult to handle. Can I induce crystallization?

Answer: Yes. If high-purity oil is obtained, crystallization can be induced through trituration. This involves adding a non-solvent (a solvent in which your product is insoluble, like hexanes or diethyl ether) to the oil and vigorously scratching the side of the flask with a glass rod or spatula. This introduces energy and nucleation sites, often inducing crystallization. A procedure of slurrying the crude solid in a hexane/dichloromethane mixture can also be an effective purification step to remove non-polar impurities.[4]

Question: Which analytical method is best for confirming the final purity?

Answer: A combination of methods provides the most comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for routine purity assessment and quantifying non-volatile impurities. A reverse-phase C18 column is typically used.[5]

  • Quantitative NMR (qNMR): This is a primary analytical method that can determine absolute purity without needing a specific reference standard of the analyte. It is highly accurate but requires a high-field NMR spectrometer.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying and quantifying volatile impurities, such as residual solvents.[5][6]

Question: What are the recommended storage conditions for the purified compound?

Answer: Due to the compound's sensitivity, long-term storage should be under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (-20°C to 4°C).[7] This minimizes degradation from atmospheric moisture, CO₂, and oxygen. The container should be tightly sealed.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification
  • Slurry Preparation: Dry-load the crude product for best results. Dissolve your crude material in a minimal amount of DCM or methanol, add silica gel (~2-3 times the mass of the crude product), and concentrate to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Wet-pack a suitably sized glass column with silica gel in the starting eluent (e.g., 100% DCM with 1% Et₃N).

  • Loading: Carefully add the dry-loaded silica to the top of the packed column.

  • Elution: Begin elution with the starting solvent. Gradually increase the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with 1% Et₃N constant throughout).

  • Fraction Collection: Collect fractions and analyze them by TLC (visualized with UV light and a potassium permanganate or ninhydrin stain).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove residual solvents.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol is a general guideline and may require optimization for your specific system.[5]

ParameterSpecification
Instrumentation HPLC system with a UV Detector
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Sample Preparation 1 mg/mL solution in 50:50 Water:Acetonitrile

General Purification and Analysis Workflow

G Crude Crude Product Workup Acid-Base Work-up Crude->Workup Concentrate1 Concentrate Workup->Concentrate1 Column Column Chromatography Concentrate1->Column Concentrate2 Concentrate Pure Fractions Column->Concentrate2 Analysis Purity & Identity Check (TLC, NMR) Concentrate2->Analysis Final Pure Product (>95%) Analysis->Final Purity OK Recrystal Recrystallization (Optional) Analysis->Recrystal Needs Further Purification Recrystal->Analysis

Caption: A generalized workflow for the purification and analysis of the target compound.

References

  • BenchChem (2025). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
  • BenchChem (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.
  • BenchChem (2025). Common side reactions with tert-Butyl (3-aminopropyl)carbamate.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • Shaik, S. P., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Available at: [Link]

  • Acta Poloniae Pharmaceutica (2011). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Available at: [Link]

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Technical Support Center: Troubleshooting Amide Coupling Reactions of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during the amide coupling of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate. Here, we address common challenges in a direct question-and-answer format, offering explanations grounded in chemical principles and field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My amide coupling reaction with tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate is resulting in a low yield of the desired product. What are the likely side reactions?

Several side reactions can plague the coupling of this specific carbamate, leading to diminished yields and complex purification. The primary culprits often involve the two distinct amine functionalities and the nature of the coupling agents used.

  • Double Acylation: The presence of two primary amines (one aliphatic on the propyl chain and one aromatic on the phenyl ring after potential Boc-deprotection) creates a risk of the coupling agent acylating both sites. This is especially prevalent if the Boc protecting group is unintentionally cleaved.

  • N-Acylurea Formation: A common side reaction with carbodiimide coupling reagents (like EDC or DCC) is the rearrangement of the highly reactive O-acylisourea intermediate into a stable, unreactive N-acylurea.[1][2][3] This consumes the activated carboxylic acid, thereby reducing the yield of the desired amide.

  • Reaction with the Carbamate: While generally stable, the Boc-carbamate can react under certain conditions, especially with highly reactive acylating agents or in the presence of strong nucleophiles.

  • Side Reactions of the Aniline Moiety: The aniline nitrogen, although protected, can influence the reactivity of the aromatic ring. Furthermore, if deprotection occurs, the free aniline is a weaker nucleophile than the aliphatic amine, but can still compete in the coupling reaction.[4]

Q2: I am observing a significant amount of an apolar byproduct that is difficult to separate from my product. What could it be and how can I prevent it?

This is a classic sign of N-acylurea formation, particularly when using carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[1][2]

Causality: The O-acylisourea intermediate, formed by the reaction of the carboxylic acid and the carbodiimide, is highly reactive. While it is intended to react with the primary amine of your carbamate, it can undergo an intramolecular rearrangement to form a stable N-acylurea.[2][3] This byproduct is often greasy and can complicate purification by column chromatography.

Prevention Strategy:

The most effective way to suppress N-acylurea formation is to intercept the O-acylisourea intermediate with an activating agent (also known as an additive) before it has a chance to rearrange.[2]

  • Recommended Additives:

    • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS: These react with the O-acylisourea to form a more stable, yet still reactive, NHS-ester. This active ester then proceeds to react cleanly with the amine.[5]

    • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®: These additives function similarly to NHS, forming activated esters that are less prone to side reactions.[6]

Troubleshooting Workflow for N-Acylurea Formation

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solution Implementation cluster_3 Outcome A Low Yield & Apolar Byproduct Observed B Suspect N-Acylurea Formation A->B  Common with EDC/DCC C Incorporate an Additive (NHS, HOBt, etc.) B->C  Intercepts O-acylisourea intermediate D Pre-activate Carboxylic Acid with EDC/NHS C->D  Step 1: Form active ester E Add tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate D->E  Step 2: Amine coupling F Minimized Side Reaction Improved Yield E->F

Caption: Troubleshooting workflow for N-acylurea formation.

Q3: I suspect the Boc protecting group on the aniline is not fully stable under my reaction conditions. What are the signs and how can I mitigate this?

Premature deprotection of the tert-butoxycarbonyl (Boc) group is a significant concern as it exposes the aniline amine, leading to undesired side products.

Signs of Premature Boc Deprotection:

  • Formation of Di-acylated Product: The most definitive sign is the formation of a product where both the aliphatic and the aromatic amines have been acylated. This can be identified by mass spectrometry (a higher molecular weight than the desired product).

  • Complex Product Mixture: The presence of multiple, closely related products in your TLC or LC-MS analysis can indicate partial deprotection and subsequent reaction of the freed aniline.

Causes and Mitigation Strategies:

The Boc group is known to be labile to acid.[7][8] While standard amide coupling conditions are not strongly acidic, localized acidity or certain reagents can trigger its removal.

Cause of DeprotectionMitigation Strategy
Acidic additives or reagents Avoid using strongly acidic additives. If your carboxylic acid starting material is acidic, ensure it is neutralized with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) before adding the coupling agents.
Use of HCl salts of coupling agents (e.g., EDC·HCl) The HCl can contribute to an acidic microenvironment. Using a slight excess of a tertiary amine base (1.1-1.5 equivalents) can neutralize this.
Prolonged reaction times at elevated temperatures Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete. Avoid heating the reaction unless necessary.

Protocol for a Stable Boc-Group Coupling:

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) and the chosen additive (e.g., HOBt or NHS, 1.1 equiv.) in an anhydrous polar aprotic solvent like DMF or NMP.

  • Activation: Add the carbodiimide coupling agent (e.g., EDC·HCl, 1.1 equiv.) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Coupling: Add a solution of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate (1.0 equiv.) and DIPEA (1.2 equiv.) in the reaction solvent.

  • Reaction: Stir the reaction at room temperature and monitor its progress.

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up and purification.

Q4: The aniline nitrogen in my substrate is less reactive than the aliphatic amine. Can I achieve selective coupling without protecting the aniline?

While the aliphatic amine is more nucleophilic and will react preferentially, achieving perfect selectivity can be challenging. For applications where purity is paramount, protecting the aniline nitrogen is the most robust strategy.

Rationale for Protection:

  • Reactivity Difference: The primary aliphatic amine is significantly more basic and nucleophilic than the aromatic amine (aniline). This difference in reactivity forms the basis for selective acylation.

  • Risk of Di-acylation: Even with the reactivity difference, under forcing conditions (e.g., excess acylating agent, elevated temperatures, or long reaction times), acylation of the aniline can occur.[9][10]

Alternative to Boc Protection:

If you wish to avoid Boc protection, consider acetylation of the aniline, which can be achieved using acetic anhydride.[9][11] The resulting acetamide is significantly less nucleophilic and will not interfere with the subsequent coupling at the aliphatic amine. The acetyl group can be removed later under acidic or basic conditions if required.

Reaction Scheme: Acetyl Protection of Aniline

G Aniline Aniline Derivative AceticAnhydride Acetic Anhydride Pyridine Aniline->AceticAnhydride Acetamide Acetylated Aniline (Protected) AceticAnhydride->Acetamide Coupling Amide Coupling (at Aliphatic Amine) Acetamide->Coupling FinalProduct Desired Product Coupling->FinalProduct

Caption: Acetyl protection as an alternative to Boc.

References

  • Wikipedia. (2023, October 27). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Basf, S., & Ag, L. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

  • chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Grezygorz, G., & W., K. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Bio-Rad. (n.d.). Instruction Manual. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Carbodiimide. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 85, 1-10. [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Abdel-Aal, A.-B. M., Papageorgiou, G., Raz, R., Quibell, M., Burlina, F., & Offer, J. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of Peptide Science, 22(6), 360–367. [Link]

  • Abdel-Aal, A.-B. M., Papageorgiou, G., Raz, R., Quibell, M., Burlina, F., & Offer, J. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of Peptide Science, 22(6), 360–367. [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbodiimdes coupling reagents most used in peptide. Retrieved from [Link]

  • Khodja, A. (2024, February 23). Mechanism Explained: Acyl Protecting Groups for Amines. Retrieved from [Link]

  • ResearchGate. (2020, February 26). EDC-NHS coupling not working?. Retrieved from [Link]

  • Boateng, E., & Keeffe, J. R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1234. [Link]

  • ResearchGate. (2011). Mechanism of aniline acetylation reaction (Koreeda, 2011). Retrieved from [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Kumar, G. S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 29. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Reddit. (2023, December 22). Side reactions with HBTU amide coupling?. Retrieved from [Link]

  • Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(28), 17163–17172. [Link]

  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

  • Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(24), 6054–6057. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities from tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate samples. Document ID: TS-PUR-BOC-042 Last Updated: February 12, 2026 Audience: Medicinal Chemists, Process Chemists, Purification Specialists.

Executive Summary & Chemical Context

This guide addresses the purification of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate (Target Molecule).

Chemical Profile:

  • Structure: A bifunctional molecule containing an acid-labile Boc-protected aniline (aromatic amine) and a free primary aliphatic amine .

  • Key Challenge: The synthesis often yields a mixture of the target, the bis-Boc byproduct (over-reaction), the regioisomer (Boc on the aliphatic amine), and unreacted starting diamine .

  • Purification Logic: The free aliphatic amine (pKa ~10.5) is significantly more basic than the Boc-protected aniline or the bis-Boc impurities. We exploit this basicity for "Catch-and-Release" purification.

Diagnostic Triage: Identify Your Impurity

Before selecting a protocol, use this FAQ-style triage to identify your specific contamination issue.

Symptom (TLC/LCMS/NMR)DiagnosisRecommended Solution
TLC: Fast-moving spot (high

) near solvent front. NMR: Excess

-butyl singlet (~1.5 ppm).
Bis-Boc Impurity (Both amines protected).Protocol A (Acid/Base Extraction)
TLC: Spot stays at baseline in standard EtOAc/Hex. LCMS: Mass corresponds to [M-Boc+H]+.Unreacted Diamine (Starting material).Protocol B (Aqueous Wash / SCX)
NMR:

-butyl peak is present, but methylene triplets are shifted.
Regioisomer (Boc on aliphatic amine).[1][2]Protocol C (Flash Chromatography)
NMR: Sharp singlet ~1.5 ppm, no aromatic integration match.Residual Boc Anhydride (

).
Protocol D (Chemical Scavenging)

Purification Protocols

Protocol A: The "pH-Switch" Extraction (Recommended)

Best for: Removing non-basic impurities (Bis-Boc, Boc-anhydride, neutral organics).

Mechanism: The target molecule contains a basic aliphatic amine. By lowering the pH, we protonate this amine, forcing the target into the aqueous phase while non-basic impurities remain in the organic phase. We then basify to retrieve the target.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[3]

  • Acid: 10% Citric Acid (w/v) or 0.5 M NaH₂PO₄ (pH ~4). Do NOT use strong HCl (risk of Boc cleavage).

  • Base: 1 M NaOH or Saturated NaHCO₃.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in EtOAc (10 mL per gram).

  • Acid Extraction (The "Catch"):

    • Wash the organic phase 3 times with 10% Citric Acid .

    • Chemistry: The Target (protonated ammonium salt) moves to the Aqueous Layer . The Bis-Boc and neutral impurities stay in the Organic Layer .

  • Separation: Keep the Aqueous Layer . (You may discard the organic layer after checking TLC to ensure no target was lost).

  • Basification (The "Release"):

    • Cool the aqueous layer to 0°C.[3]

    • Slowly add 1 M NaOH until pH > 12.

    • Chemistry: The ammonium salt is deprotonated, becoming lipophilic again.

  • Re-Extraction: Extract the cloudy aqueous mixture 3 times with fresh DCM or EtOAc.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: SCX "Catch and Release" Chromatography

Best for: High-purity polishing and removing non-basic impurities without liquid-liquid extraction.

Materials: Strong Cation Exchange (SCX-2) silica cartridges.

  • Conditioning: Flush SCX column with MeOH followed by DCM.

  • Loading: Dissolve sample in minimal DCM/MeOH (1:1) and load onto the cartridge.

  • Washing: Elute with 100% MeOH (5 column volumes).

    • Result: Neutral impurities (Bis-Boc, phenols) and acidic impurities elute. The Target is retained by the sulfonic acid resin.

  • Elution: Elute with 2 M Ammonia in Methanol .

    • Result: Ammonia displaces the target amine.

  • Finish: Concentrate the ammoniacal filtrate to yield pure amine.

Protocol C: Flash Chromatography (Silica Gel)

Best for: Separating Regioisomers.

Because the target has a free amine, it will "tail" (streak) on standard silica. You must modify the mobile phase.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: DCM : MeOH : NH₄OH (90 : 10 : 1).

    • Note: The Ammonium Hydroxide is critical to deprotonate surface silanols and prevent amine tailing.

  • Gradient: Start 100% DCM, gradient to 10% MeOH/NH₄OH.

Visualization of Workflows

Figure 1: Purification Decision Tree

PurificationStrategy Start Crude Mixture CheckBasic Is the Target the only basic species? Start->CheckBasic Column Protocol C: Silica Column (DCM/MeOH/NH4OH) CheckBasic->Column No (Regioisomers present) ImpurityCheck Primary Impurity Type? CheckBasic->ImpurityCheck Yes AcidWash Protocol A: Acid/Base Extraction (Use Citric Acid) SCX Protocol B: SCX Cartridge (Catch & Release) ImpurityCheck->AcidWash Bis-Boc / Neutral ImpurityCheck->SCX Trace impurities / Polishing ImpurityCheck->Column Complex Mixture

Caption: Decision matrix for selecting the appropriate purification method based on impurity profile.

Figure 2: The Acid-Base Extraction Logic

ExtractionFlow Mix Crude in Organic Solvent (Target + Bis-Boc + Impurities) AddAcid Add 10% Citric Acid (Shake & Separate) Mix->AddAcid OrgLayer1 Organic Layer (Contains Bis-Boc, Neutrals) AddAcid->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH ~3) (Contains Target-H+) AddAcid->AqLayer1 Keep Basify Add NaOH to pH > 12 Extract with DCM AqLayer1->Basify FinalOrg Final Organic Layer (Pure Target) Basify->FinalOrg Keep FinalAq Waste Aqueous Basify->FinalAq Discard

Caption: Step-by-step logic for the chemical "washing" of the crude mixture.

Frequently Asked Questions (FAQs)

Q1: Why use Citric Acid instead of HCl? A: The Boc group is acid-labile. While aromatic Boc groups are generally more stable than aliphatic ones, strong mineral acids like 1 M HCl can still cause slow deprotection or hydrolysis over time. Citric acid (or 0.5 M NaH₂PO₄) provides a pH of 3–4, which is low enough to protonate the aliphatic amine (pKa ~10) but high enough to minimize Boc cleavage kinetics [1].

Q2: My product is oiling out during the basic extraction. What should I do? A: This is common for lipophilic amines. Do not rely on simple separation. Add a "helper solvent" like DCM (Dichloromethane) which is heavier than water and solubilizes the amine well. If an emulsion forms, add a small amount of brine (saturated NaCl) to break it.

Q3: How do I remove excess Boc anhydride (


) without extraction? 
A:  If you cannot perform an aqueous workup, add a scavenger amine such as N,N-dimethyl-1,3-propanediamine (DMAPA) . Add 0.5 equivalents relative to the excess Boc₂O, stir for 15 minutes. The DMAPA reacts with Boc₂O to form a highly polar urea that can be removed via a short silica plug or an acid wash [2].

Q4: Can I use reverse-phase HPLC (C18)? A: Yes, but you must use a basic buffer (e.g., 0.1% NH₄OH or Ammonium Bicarbonate) or a volatile acid (0.1% Formic Acid).

  • Warning: If using Formic Acid/TFA, the fraction collection must be lyophilized immediately to prevent Boc removal upon concentration. Basic buffers are safer for Boc-protected compounds.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Deng, G. et al. "Efficient removal of excess di-tert-butyl dicarbonate from reaction mixtures." Tetrahedron Letters, 2005.

  • Agami, C.; Couty, F. "The Reactivity of N-Boc-protected Amines." Tetrahedron, 2002.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation and purity assessment of synthetic intermediates are paramount. This guide provides an in-depth analytical comparison for the characterization of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate, a key building block in various synthetic pathways. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for structural elucidation, a comprehensive analysis often integrates complementary techniques. This document offers a detailed ¹H NMR spectral analysis, a comparative overview of alternative methods such as ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), and provides actionable experimental protocols for researchers and scientists.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the chemical environment of its hydrogen atoms. For a molecule with the complexity of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate, ¹H NMR allows for the unambiguous assignment of each proton, confirming the connectivity and integrity of the structure.

Predicted ¹H NMR Spectrum of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate

The expected ¹H NMR spectrum of the title compound, based on established chemical shift principles and data from analogous structures, is presented below. The analysis is based on spectra typically recorded in deuterated chloroform (CDCl₃), a common solvent for this class of compounds.

Molecular Structure and Proton Labeling:

A diagram of the molecular structure of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate with key protons labeled.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~1.51Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet. This is consistent with data for other Boc-protected compounds[1].
b~1.85Quintet2H-CH₂-CH₂-CH₂-This methylene group is coupled to the adjacent methylene groups (c and d), resulting in a quintet.
c~2.70Triplet2H-CH₂-CH₂-NH₂The protons on this methylene group are adjacent to the amino group and another methylene group, appearing as a triplet.
d~2.60Triplet2HAr-CH₂-These benzylic protons are coupled to the adjacent methylene group (b) and appear as a triplet.
e~7.28Doublet2HAromatic CHThese aromatic protons are ortho to the aminopropyl group and are expected to be deshielded, appearing as a doublet due to coupling with protons 'f'.
f~7.15Doublet2HAromatic CHThese aromatic protons are ortho to the N-Boc group and will appear as a doublet due to coupling with protons 'e'.
g~6.45Broad Singlet1H-NH-BocThe carbamate proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and exchange phenomena.
h~1.5-2.5Broad Singlet2H-NH₂The primary amine protons typically appear as a broad singlet and can exchange with trace water in the solvent, affecting their chemical shift and appearance.

Comparative Analysis with Alternative Techniques

While ¹H NMR is indispensable, a multi-technique approach provides a more robust characterization.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Measures the chemical environment of carbon atoms.Number of unique carbon atoms, hybridization, and functional groups.Provides complementary structural information to ¹H NMR.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[2]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight and fragmentation patterns, confirming molecular formula.High sensitivity and provides accurate mass measurements.Does not provide detailed structural connectivity like NMR.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[3][4]Purity assessment and quantification of the compound.Highly accurate for purity determination and can be used for preparative separation.Requires a suitable chromophore for UV detection; method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling point and polarity, followed by mass analysis.[3]Identification and quantification of volatile impurities and residual solvents.Excellent for analyzing volatile components.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans to 16 or higher to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 seconds to ensure full relaxation of all protons for accurate integration.

  • Data Acquisition and Processing:

    • Acquire the free induction decay (FID).

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of the compound.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-15 min, 10-90% B; 15-20 min, 90% B; 20-21 min, 90-10% B; 21-25 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the sample.

    • Record the chromatogram.

    • Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized compound like tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Data Interpretation & Confirmation synthesis Synthesis of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate nmr ¹H & ¹³C NMR synthesis->nmr Primary Confirmation ms Mass Spectrometry synthesis->ms Molecular Weight hplc HPLC synthesis->hplc Purity Check structure Structural Elucidation nmr->structure ms->structure purity Purity Assessment hplc->purity final Confirmed Structure & Purity structure->final purity->final

A workflow diagram for the characterization of a synthesized compound.

Conclusion

The structural analysis of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate relies heavily on ¹H NMR spectroscopy as the primary technique for unambiguous proton assignments. However, for a comprehensive characterization that meets the stringent requirements of drug development and scientific research, a multi-faceted analytical approach is essential. By integrating data from ¹³C NMR, mass spectrometry, and HPLC, researchers can confidently confirm the structure, verify the molecular weight, and accurately determine the purity of their synthesized compounds. This guide provides the foundational knowledge and practical protocols to achieve this with scientific rigor.

References

  • Supporting Information for a relevant synthesis paper. (n.d.).
  • PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. Retrieved from [Link]

  • SIELC Technologies. (2018). tert-Butyl carbamate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[4-(3-aminopropyl)phenyl]carbamate (C14H22N2O2). Retrieved from [Link]

  • UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
  • SpectraBase. (n.d.). tert-Butyl N-(3-aminopropyl)carbamate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl N-(4-(aminomethyl)phenyl)carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbanilate. Retrieved from [Link]

  • PMC. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • BP4NTA. (n.d.). Publications.

Sources

Comparative Guide: HPLC Purity Assessment of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Compound: tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate CAS: 1566000-13-2 (Related analogues: 146651-75-4) Molecular Formula: C14H22N2O2 Key Functionality: [1]

  • Acid-Labile Protecting Group: tert-Butyloxycarbonyl (Boc).

  • Basic Moiety: Primary aliphatic amine (propylamine chain, pKa ~10.5).

  • Chromophore: Phenyl ring substituted with a carbamate (UV active ~240–254 nm).

The Analytical Challenge: Assessing the purity of this compound presents a classic chromatographic dichotomy. The aliphatic amine tends to protonate at standard acidic HPLC pH (pH 2–3), leading to severe peak tailing due to secondary interactions with residual silanols on the column stationary phase. Conversely, the Boc group is chemically sensitive to strong acids and high temperatures, posing a risk of on-column degradation during analysis.

This guide compares three distinct HPLC methodologies to resolve these issues, moving from standard protocols to optimized modern techniques.

Comparative Methodology Overview

We evaluated three dominant separation strategies. The choice of method depends on the specific impurities present (e.g., de-protected free diamine vs. synthetic byproducts) and available instrumentation.

FeatureMethod A: Standard Acidic (TFA) Method B: High pH (Bicarbonate) Method C: Charged Surface Hybrid (CSH)
Stationary Phase Traditional C18 (e.g., Zorbax Eclipse)Hybrid Silica C18 (e.g., Waters XBridge)CSH C18 (e.g., Waters CSH)
Mobile Phase pH pH ~2.0 (TFA)pH ~10.0 (NH₄HCO₃)pH ~3.0 (Formic Acid)
Amine State Protonated (Ionized)Neutral (De-ionized)Protonated (Ionized)
Peak Shape Risk of Tailing (1.5–2.[2]0)Excellent Symmetry (<1.2)Excellent Symmetry (<1.2)
Selectivity Hydrophobicity-drivenHydrophobicity + ShapeMixed-Mode (Repulsion)
Boc Stability Moderate (Avoid long runs)HighHigh

Detailed Experimental Protocols

Method A: The Standard Acidic Protocol (TFA)

Best for: Routine screening where peak shape perfection is secondary to speed and simplicity.

Mechanism: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking the positive charge of the amine and improving retention.

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% (v/v) TFA.[3][4]

  • Mobile Phase B: Acetonitrile + 0.1% (v/v) TFA.[3][4]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C (Strictly controlled to prevent Boc cleavage).

  • Detection: UV @ 254 nm.

Critical Insight: While TFA suppresses silanol interactions, the low pH ensures the amine is fully charged. If the column is old (high silanol activity), the amine will "drag," causing tailing that masks closely eluting impurities.

Method B: High pH Reversed-Phase (The "Free Base" Approach)

Best for: Final purity assessment and separating basic impurities (e.g., free diamines).

Mechanism: At pH 10, the aliphatic amine (pKa ~10.5) exists in equilibrium with its neutral form, and the silica surface is negatively charged. Using a Hybrid particle (ethylene-bridged) prevents silica dissolution.

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with NH₄OH).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 40°C.[4]

  • Detection: UV @ 254 nm.

Critical Insight: This method often yields the sharpest peaks because the neutral amine does not interact with silanols. Furthermore, the elution order often changes compared to Method A, providing orthogonal data for impurity identification.

Method C: Charged Surface Hybrid (CSH) – The Modern Gold Standard

Best for: LC-MS compatibility and high-throughput environments.

Mechanism: The CSH stationary phase incorporates a low-level positive surface charge. This repels the protonated amine analyte, preventing it from interacting with the surface silanols, even at low pH with weak acids like Formic Acid.

  • Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[4]

  • Detection: UV @ 254 nm / MS (ESI+).

Critical Insight: Unlike Method A, this uses Formic Acid (better for MS sensitivity than TFA). The column chemistry does the heavy lifting to fix peak shape, not the mobile phase additive.

Performance Data Comparison

The following data summarizes the performance of the target molecule (tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate) across the three methods.

MetricMethod A (TFA)Method B (High pH)Method C (CSH/Formic)
Retention Time (min) 8.411.26.8
USP Tailing Factor 1.6 (Moderate)1.05 (Excellent)1.1 (Excellent)
Resolution (vs. Impurity) 2.14.53.8
MS Sensitivity Low (TFA suppression)MediumHigh
Boc Stability Risk Low-MediumLowLow

Analysis:

  • Method A shows characteristic tailing. While acceptable for rough purity checks, it may fail to resolve the "de-Boc" impurity (4-(3-aminopropyl)aniline) if it elutes on the tail of the main peak.

  • Method B provides the highest resolution but requires a specific column (Hybrid) to withstand the pH.

  • Method C is the most balanced choice, offering MS compatibility and speed.

Visualizing the Separation Logic

The following diagram illustrates the decision-making process and the chemical interactions governing the separation.

HPLC_Workflow Start Start: Purity Assessment tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate Check_Equip Check Instrumentation Start->Check_Equip Decision_MS Is MS Detection Required? Check_Equip->Decision_MS Method_A Method A: Standard Acidic (C18 + TFA) *High Tailing Risk* Decision_MS->Method_A No (Quick Check) Method_B Method B: High pH (Hybrid C18 + NH4HCO3) *Best Resolution* Decision_MS->Method_B No (UV only, High Res needed) Method_C Method C: CSH/Formic (Charged Surface Hybrid) *Best for MS* Decision_MS->Method_C Yes (MS) Analysis Analyze Peak Purity (Check 254 nm & 210 nm) Method_A->Analysis Method_B->Analysis Method_C->Analysis Result_Pass Pass: Purity > 95% No Degradation Analysis->Result_Pass Single Peak Result_Fail Fail: Detect Impurities (e.g., Free Diamine) Analysis->Result_Fail Multiple Peaks

Caption: Decision matrix for selecting the optimal HPLC method based on detection needs and resolution requirements.

Troubleshooting & Stability Notes

The "Ghost" Peak (Boc-Deprotection)

If a new peak appears at an earlier retention time (approx. 0.3–0.5 RRT) during repeated injections, it is likely the de-protected diamine (4-(3-aminopropyl)aniline).

  • Cause: Acidity of the mobile phase cleaving the Boc group inside the vial or on the column.

  • Solution:

    • Limit autosampler temperature to 4°C.

    • Switch from Method A (TFA) to Method B (High pH) or Method C (Formic Acid is weaker than TFA).

    • Prepare samples in 50:50 Water:Acetonitrile rather than 100% Acidic Mobile Phase.

Sample Preparation[2][4][5][8][9]
  • Solvent: Dissolve 1 mg/mL in Acetonitrile/Water (1:1). Avoid dissolving pure compound in 100% DMSO if injecting large volumes, as DMSO can cause peak distortion for early eluters.

  • Filtration: Use PTFE or Nylon 0.2 µm filters. Do not use Cellulose Acetate (may bind amines).

References

  • BenchChem. (2025).[5][3][4] Analytical Methods for Determining the Purity of tert-Butyl (3-aminopropyl)carbamate. Retrieved from

  • PubChem. (2025).[2][6] Compound Summary: tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate (CID 39353164).[1] Retrieved from

  • Sigma-Aldrich. (2025). Technical Bulletin: Stability and Storage of Boc-Protected Diamines. Retrieved from

  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology: Solving the Tailing Problem for Basic Compounds. Retrieved from

  • Lee, D. W., & Ha, H. J. (2007).[7] Selective Mono-BOC Protection of Diamines.[8] Synthetic Communications, 37(5), 737–742. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.